REACTION_CXSMILES
|
C=C.[C:3]1(C)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:8]=[CH:3][CH2:4][CH2:5][CH3:6].[CH3:5]/[CH:4]=[CH:3]/[CH2:8][CH3:7]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°
|
Type
|
CUSTOM
|
Details
|
followed by continued photolysis at 25°
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C\C=C\CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C=C.[C:3]1(C)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:8]=[CH:3][CH2:4][CH2:5][CH3:6].[CH3:5]/[CH:4]=[CH:3]/[CH2:8][CH3:7]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to a photostationary state mixture of IIa,b (1.4:1 a:b at 25°
|
Type
|
CUSTOM
|
Details
|
followed by continued photolysis at 25°
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C\C=C\CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |